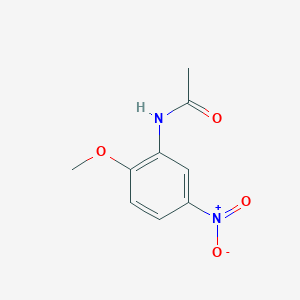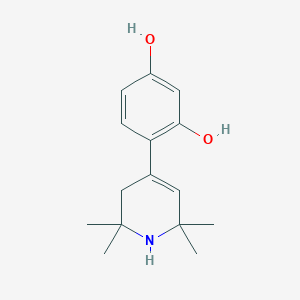
1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)-, also known as idebenone, is a synthetic derivative of coenzyme Q10. It is a potent antioxidant that has been studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and mitochondrial disorders.
Mechanism Of Action
Idebenone works primarily as an antioxidant, protecting cells from oxidative damage caused by free radicals. It also has the ability to improve mitochondrial function, which is important for cellular energy production and overall cellular health.
Biochemical And Physiological Effects
Idebenone has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of antioxidants in the brain, reduce oxidative stress, and improve mitochondrial function. Additionally, 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- has been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects.
Advantages And Limitations For Lab Experiments
Idebenone has a number of advantages for use in lab experiments. It is a stable compound that is easy to synthesize and store. It is also relatively non-toxic and has a low risk of adverse effects. However, one limitation of 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- is that it can be expensive to produce, which may limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)-. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- may have potential applications in the treatment of mitochondrial disorders, such as Leigh syndrome and MELAS syndrome. Further research is also needed to explore the potential cardioprotective effects of 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- in patients with heart failure and other cardiovascular diseases.
Synthesis Methods
Idebenone is synthesized through a multi-step process that involves the reaction of hydroquinone with isobutyraldehyde, followed by cyclization with a palladium catalyst. The resulting product is then hydrogenated to yield 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)-.
Scientific Research Applications
Idebenone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve cognitive function in patients with Alzheimer's disease and other neurodegenerative disorders. It has also been studied for its potential cardioprotective effects in patients with heart failure and other cardiovascular diseases. Additionally, 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- has been investigated for its potential use in the treatment of mitochondrial disorders, such as Leber's hereditary optic neuropathy.
properties
CAS RN |
90747-13-0 |
|---|---|
Product Name |
1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- |
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
4-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)benzene-1,3-diol |
InChI |
InChI=1S/C15H21NO2/c1-14(2)8-10(9-15(3,4)16-14)12-6-5-11(17)7-13(12)18/h5-8,16-18H,9H2,1-4H3 |
InChI Key |
GJGRQYCLYDELMN-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(N1)(C)C)C2=C(C=C(C=C2)O)O)C |
Canonical SMILES |
CC1(CC(=CC(N1)(C)C)C2=C(C=C(C=C2)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



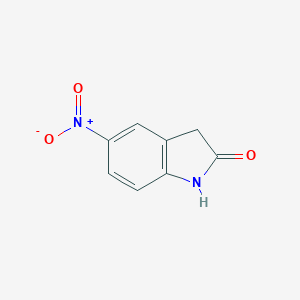
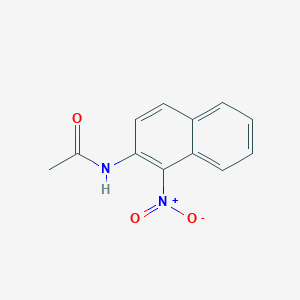
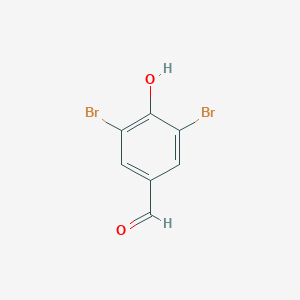
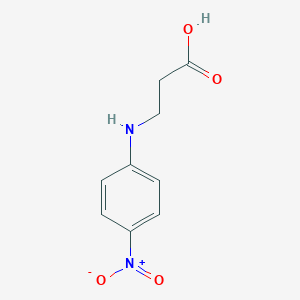
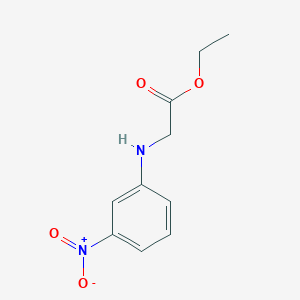
![1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene](/img/structure/B181555.png)
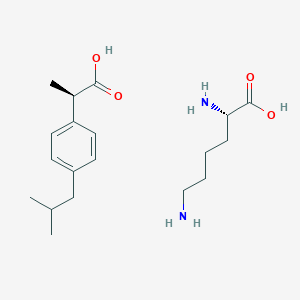
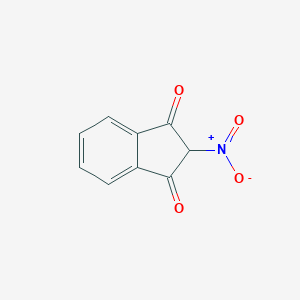
![1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione](/img/structure/B181561.png)
![[(2,5-Dichlorophenyl)thio]acetic acid](/img/structure/B181563.png)
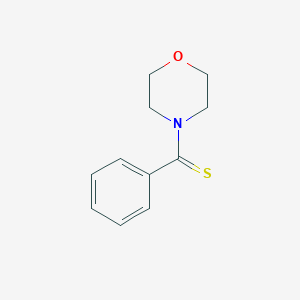
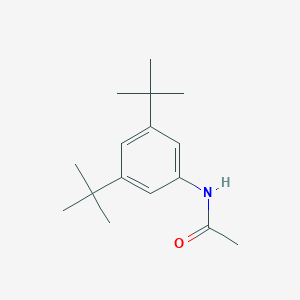
![3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B181571.png)
